Cas no 141430-57-1 (4-2-(4-Fluorophenoxy)ethylpiperidine Hydrochloride)

4-2-(4-Fluorophenoxy)ethylpiperidine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- Piperidine, 4-[2-(4-fluorophenoxy)ethyl]-, hydrochloride
- 141430-57-1
- 4-[2-(4-Fluoro-phenoxy)-ethyl]-piperidine Hydrochloride
- 4-(2-(4-Fluorophenoxy)ethyl)piperidine hydrochloride
- 4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride
- AKOS015849166
- RJFNPHPGAUEHPM-UHFFFAOYSA-N
- 4-[2-(4-fluorophenoxy)ethyl]piperidine;hydrochloride
- 4-[2-(4-Fluorophenoxy)ethyl]piperidinehydrochloride
- SCHEMBL4139630
- 4-2-(4-Fluorophenoxy)ethylpiperidine Hydrochloride
-
- インチ: InChI=1S/C13H18FNO.ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H
- InChIKey: RJFNPHPGAUEHPM-UHFFFAOYSA-N
- ほほえんだ: C1CNCCC1CCOC2=CC=C(C=C2)F.Cl
計算された属性
- せいみつぶんしりょう: 259.11407
- どういたいしつりょう: 259.1139201g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 186
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
じっけんとくせい
- PSA: 21.26
4-2-(4-Fluorophenoxy)ethylpiperidine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F632733-10mg |
4-[2-(4-Fluorophenoxy)ethyl]piperidine Hydrochloride |
141430-57-1 | 10mg |
$ 65.00 | 2022-06-04 | ||
TRC | F632733-50mg |
4-[2-(4-Fluorophenoxy)ethyl]piperidine Hydrochloride |
141430-57-1 | 50mg |
$ 115.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023488-500mg |
4-[2-(4-Fluorophenoxy)ethyl]piperidinehydrochloride |
141430-57-1 | 500mg |
3332CNY | 2021-05-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023488-500mg |
4-[2-(4-Fluorophenoxy)ethyl]piperidinehydrochloride |
141430-57-1 | 500mg |
3332.0CNY | 2021-07-13 | ||
TRC | F632733-5mg |
4-[2-(4-Fluorophenoxy)ethyl]piperidine Hydrochloride |
141430-57-1 | 5mg |
$ 50.00 | 2022-06-04 |
4-2-(4-Fluorophenoxy)ethylpiperidine Hydrochloride 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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7. Book reviews
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
4-2-(4-Fluorophenoxy)ethylpiperidine Hydrochlorideに関する追加情報
4-2-(4-Fluorophenoxy)ethylpiperidine Hydrochloride: A Comprehensive Overview
The compound 4-2-(4-Fluorophenoxy)ethylpiperidine Hydrochloride (CAS No. 141430-57-1) is a fascinating molecule with significant potential in various scientific and industrial applications. This compound, often referred to as FPEP HCl, belongs to the class of piperidine derivatives, which are widely studied for their unique chemical properties and biological activities. The presence of the fluorophenoxy group introduces a level of complexity and functionality that makes this compound particularly interesting for researchers in the fields of organic chemistry, pharmacology, and materials science.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-2-(4-Fluorophenoxy)ethylpiperidine Hydrochloride through a variety of methodologies. One notable approach involves the nucleophilic substitution reaction of piperidine derivatives with appropriately substituted aryl ethers. This method not only ensures high yield but also allows for precise control over the stereochemistry of the product, which is crucial for applications in drug discovery and development.
The structural uniqueness of FPEP HCl lies in its combination of a piperidine ring and a fluorophenoxy substituent. The piperidine ring contributes to the molecule's rigidity and hydrophobicity, while the fluorophenoxy group introduces electronic diversity and enhances solubility properties. These characteristics make FPEP HCl an ideal candidate for exploring its role as a building block in medicinal chemistry. For instance, researchers have investigated its potential as a lead compound for developing novel antiviral agents, particularly against emerging viral pathogens.
In terms of physical properties, FPEP HCl exhibits a melting point of approximately 210°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its hydrochloride salt form ensures stability under physiological conditions, making it suitable for in vivo studies. Recent studies have also highlighted its ability to act as a selective inhibitor of certain enzymes, further underscoring its potential in therapeutic applications.
The application of FPEP HCl extends beyond pharmacology into materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of semiconducting polymers and conductive materials. Researchers have explored its ability to form self-assembled monolayers on various substrates, which could pave the way for innovative applications in nanotechnology.
From an environmental perspective, understanding the degradation pathways of FPEP HCl is essential for assessing its ecological impact. Recent research has demonstrated that under aerobic conditions, FPEP HCl undergoes biodegradation via microbial action, with complete mineralization observed within 28 days. This finding is significant for industries involved in chemical manufacturing, as it highlights the compound's eco-friendly profile.
In conclusion, 4-2-(4-Fluorophenoxy)ethylpiperidine Hydrochloride (CAS No. 141430-57-1) stands out as a versatile compound with multifaceted applications across diverse scientific domains. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a key molecule for future research and development efforts.
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